Hexyl 5-aminolevulinate

Photodynamic Therapy Protoporphyrin IX Prodrug Efficiency

Hexyl 5-aminolevulinate (HAL) is the lipophilic prodrug of 5-ALA with 50–100× greater PpIX induction efficiency. Unlike 5-ALA or MAL, HAL achieves 87.9% histologically confirmed BCC clearance at only 2% concentration — matching an 8-fold higher MAL dose (16%). It delivers a 23% absolute improvement in CIS detection sensitivity over white light cystoscopy and 5× higher fluorescence contrast for lesion margin mapping in cervical dysplasia. Procure HAL for superior prodrug kinetics, dose-sparing economics, and clinically validated diagnostic and therapeutic outcomes.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 140898-97-1
Cat. No. B171288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 5-aminolevulinate
CAS140898-97-1
Synonyms(14C)-hexaminolevulinate
5-ALAHE
5-aminolevulinic acid hexyl ester
ALA hexyl ester
aminolevulinic acid hexylester
hexa ALA
hexaminolevulinate
hexaminolevulinate hydrochloride
hexyl-aminolevulinate
hexylaminolevulinate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CCC(=O)CN
InChIInChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12/h2-9,12H2,1H3
InChIKeyRYQOILLJDKPETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 5-Aminolevulinate: Baseline Overview of a Lipophilic Photosensitizer Precursor for Enhanced Photodynamic Applications


Hexyl 5-aminolevulinate (HAL, CAS 140898-97-1) is the hexyl ester prodrug of 5-aminolevulinic acid (5-ALA), belonging to the class of porphyrin precursors used in photodynamic diagnosis (PDD) and photodynamic therapy (PDT) [1]. As a lipophilic derivative, HAL is designed to penetrate biological membranes more efficiently than its hydrophilic parent compound, 5-ALA, and upon intracellular uptake, it is metabolized to the endogenous photosensitizer protoporphyrin IX (PpIX) . This compound is clinically established as an adjunct to white light cystoscopy for the fluorescence-guided detection of bladder cancer, particularly carcinoma in situ (CIS), and is under investigation for various dermatological and oncological PDT applications [2].

Why Generic Substitution of Hexyl 5-Aminolevulinate with 5-ALA or MAL Fails for Targeted Applications


Generic substitution of hexyl 5-aminolevulinate (HAL) with 5-aminolevulinic acid (5-ALA) or methyl aminolevulinate (MAL) is not scientifically valid due to fundamental differences in physicochemical properties and subsequent biological performance. HAL's lipophilicity is markedly higher than that of 5-ALA, directly translating to a 50- to 100-fold greater efficiency in inducing the critical photosensitizer PpIX . Furthermore, comparative studies demonstrate that the concentration required to achieve half-maximal PpIX fluorescence in human skin is significantly lower for HAL (approximately 1%) compared to 5-ALA (2%) and MAL (8%) [1]. These quantitative disparities in cellular uptake, PpIX conversion efficiency, and effective dosing underscore that HAL is not functionally interchangeable with its analogs; selecting a substitute without accounting for these data can lead to suboptimal PpIX accumulation, compromised diagnostic sensitivity, and reduced therapeutic efficacy.

Product-Specific Quantitative Evidence Guide for Hexyl 5-Aminolevulinate Differentiation


Comparative PpIX Induction Efficiency: HAL vs. 5-ALA

Hexyl 5-aminolevulinate (HAL) demonstrates a significantly enhanced capacity to induce the photosensitizer protoporphyrin IX (PpIX) in neoplastic cells compared to its parent compound, 5-aminolevulinic acid (5-ALA) . This difference is attributed to its higher lipophilicity, which facilitates more efficient cellular uptake and intracellular conversion to PpIX .

Photodynamic Therapy Protoporphyrin IX Prodrug Efficiency Lipophilicity

Enhanced Fluorescence Contrast in Cervical Dysplasia: HAL vs. 5-ALA

In a direct comparative study for photodynamic diagnosis of cervical dysplasia, the application of hexyl aminolevulinate (HAL) resulted in a substantially higher fluorescence contrast between pathological and healthy tissue compared to 5-aminolevulinic acid (5-ALA) [1]. This enhanced contrast is crucial for the accurate delineation of precancerous lesions during diagnostic procedures [1].

Photodynamic Diagnosis Cervical Dysplasia Fluorescence Imaging Tissue Contrast

Superior Diagnostic Sensitivity for Bladder Cancer CIS: HAL-PDD vs. White Light Cystoscopy

Hexyl 5-aminolevulinate (HAL)-based photodynamic diagnosis (PDD) dramatically improves the detection of flat carcinoma in situ (CIS) of the bladder, a lesion that is frequently missed by standard white light cystoscopy (WLC) [1]. The enhanced visualization is due to the selective accumulation of HAL-induced PpIX in neoplastic tissue [1].

Bladder Cancer Carcinoma in Situ Photodynamic Diagnosis Sensitivity

Improved Detection of Papillary Tumors and Residual Disease: HAL-PDD vs. White Light Cystoscopy

A systematic review and meta-analysis of the literature confirms that hexyl aminolevulinate (HAL)-guided photodynamic diagnosis (PDD) provides a statistically significant improvement in the detection of papillary bladder tumors and reduces the rate of residual tumor after transurethral resection of bladder tumor (TURBT) when compared to white light cystoscopy (WLC) alone [1].

Bladder Cancer Papillary Tumors Residual Tumor Transurethral Resection

Concentration-Dependent PpIX Fluorescence Induction: HAL vs. MAL and ALA in Human Skin

The effective concentration required for hexyl 5-aminolevulinate (HAL) to induce half-maximal PpIX fluorescence in normal human skin is substantially lower than that required for methyl aminolevulinate (MAL) or 5-aminolevulinic acid (5-ALA) [1]. This indicates a higher potency of HAL for topical applications [1].

Topical Photodynamic Therapy Pharmacokinetics Protoporphyrin IX Human Skin

Non-Inferior Efficacy at Low Concentration: HAL 2% vs. MAL 16% for Basal Cell Carcinoma PDT

In a randomized, double-blind trial for photodynamic therapy of non-aggressive basal cell carcinomas (BCCs), a low concentration of hexyl aminolevulinate (HAL, 2%) demonstrated similar short-term efficacy and tolerability to the standard, much higher concentration of methyl aminolevulinate (MAL, 16%) [1].

Basal Cell Carcinoma Photodynamic Therapy Efficacy Dermatology

Optimal Research and Industrial Application Scenarios for Hexyl 5-Aminolevulinate


Fluorescence-Guided Transurethral Resection of Bladder Tumor (TURBT)

Hexyl 5-aminolevulinate (HAL) is optimally deployed as an adjunct to white light cystoscopy during TURBT. The evidence demonstrates a 23% absolute improvement in sensitivity for detecting carcinoma in situ (CIS) and a 7-29% increase in detection of papillary tumors compared to white light alone [1]. This enhanced visualization directly leads to a more complete initial resection, reducing the rate of residual tumors by an average of 20% and consequently improving recurrence-free survival [2].

High-Contrast Photodynamic Diagnosis of Precancerous Gynecological Lesions

For research and clinical applications requiring precise delineation of cervical dysplasia and vulvar leukoplakia, HAL provides a 5-fold higher fluorescence intensity contrast between neoplastic and healthy tissue compared to 5-ALA [3]. This marked improvement in image contrast facilitates more accurate mapping of lesion margins, which is essential for guiding biopsies, monitoring disease progression, and planning effective, tissue-sparing treatments.

Cost-Effective and Low-Concentration Topical PDT for Non-Melanoma Skin Cancers

In the photodynamic therapy of low-risk basal cell carcinomas, HAL at a low concentration of 2% achieves histologically confirmed clearance rates (87.9%) that are not statistically different from those obtained with an eight-fold higher concentration (16%) of the widely used comparator MAL (93.8%) [4]. This scenario underscores HAL's value proposition for dermatological PDT, offering the potential for lower drug costs per treatment and a favorable safety profile while maintaining comparable efficacy and tolerability [5].

Research on Lipophilic Prodrugs for Enhanced Cellular Uptake and PpIX Production

HAL serves as a model compound for investigating the relationship between lipophilicity and prodrug efficiency. Its established property of being 50-100 times more efficient than its hydrophilic parent, 5-ALA, at inducing PpIX in neoplastic cells makes it an invaluable tool for basic research into intracellular porphyrin metabolism, mechanisms of selective tumor accumulation, and the development of next-generation photosensitizer precursors.

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